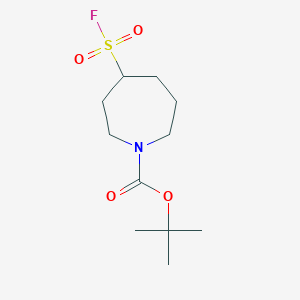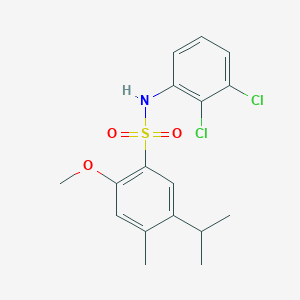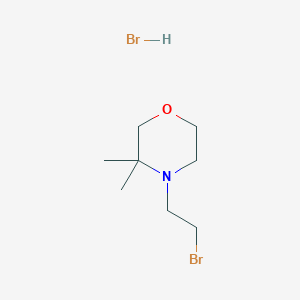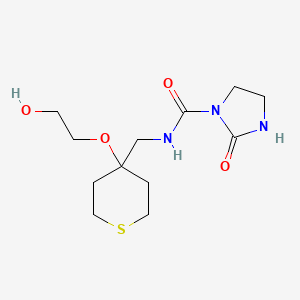
4-Methyl-1-phenylpentan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenylpentan-2-amine;hydrochloride, also known as 4-Methylamphetamine or 4-MA, is a synthetic psychoactive drug that belongs to the amphetamine family. It is a designer drug, meaning it is not a naturally occurring substance and is created through chemical synthesis. The IUPAC name for this compound is 4-methyl-4-phenyl-2-pentanamine .
Molecular Structure Analysis
The molecular formula of this compound is C12H20ClN . The InChI code for this compound is 1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
1. Identification of Synthetic Markers in Drug Synthesis
The compound trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride, related to 4-Methyl-1-phenylpentan-2-amine hydrochloride, was identified as a trace processing impurity in certain methamphetamine exhibits. This impurity, produced via reductive amination, acts as a synthetic marker for the phenylacetic acid and lead (II) acetate method of methamphetamine production, highlighting its role in forensic chemistry and drug analysis (Toske et al., 2017).
2. Characterization of Designer Drugs
Studies involving the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic characterization of designer drugs, including pentedrone (2-methylamino-1-phenylpentan-1-one), shed light on the structure elucidation of compounds structurally similar to 4-Methyl-1-phenylpentan-2-amine hydrochloride. Such research is pivotal in the field of forensic science for the identification of novel psychoactive substances (Westphal et al., 2012).
3. Analytical Techniques in Forensic Science
Research on the identification and derivatization of cathinones, including compounds structurally related to 4-Methyl-1-phenylpentan-2-amine hydrochloride, emphasizes the importance of GC-MS, IR, NMR, and single-crystal X-ray diffraction methods in forensic science. These techniques are essential for the characterization of novel psychoactive substances (Nycz et al., 2016).
4. Development of Potential Analgesics
Research on the synthesis of derivatives of 4-Methyl-1-phenylpentan-2-amine hydrochloride and related compounds has implications in medicinal chemistry, particularly in the development of potential analgesic drugs. The study on the one-pot synthesis of opioidic compounds highlights the therapeutic applications of such research (Wissler et al., 2007).
5. Chemical Probes in Biological Research
The development of a highly water-soluble fluorescent and colorimetric pH probe using derivatives of 4-Methyl-1-phenylpentan-2-amine hydrochloride demonstrates the utility of such compounds in biological research, particularly in intracellular pH imaging (Diana et al., 2020).
6. Anticancer Drug Research
In the field of cancer research, amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally similar to 4-Methyl-1-phenylpentan-2-amine hydrochloride, have shown potential as anticancer drugs. This highlights the importance of such compounds in the development of novel chemotherapeutic agents (Basu Baul et al., 2009).
7. Corrosion Inhibition in Materials Science
The synthesis of amine derivatives structurally related to 4-Methyl-1-phenylpentan-2-amine hydrochloride and their application as corrosion inhibitors for mild steel in acidic environments illustrates the compound's relevance in materials science (Boughoues et al., 2020).
Eigenschaften
IUPAC Name |
4-methyl-1-phenylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULLXQZWIVZFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2368476.png)


![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane](/img/structure/B2368480.png)
![5-[(2-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2368482.png)



![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)



![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2368493.png)

